SD-208 SD-208 TGF-β is a cell growth and differentiation factor that has roles in cancer, fibrosis, and numerous other pathologies. TGF-β signals through two receptor tyrosine kinases, TGF-βRI and TGF-βRII. SD 208 is a potent inhibitor of TGF-βRI kinase (EC50 = 48 nM) that has minimal or no effect at a variety of other tyrosine or serine/threonine kinases, including TGF-βRII kinase. It blocks both autocrine and paracrine TGF-β signaling in glioma cells, inhibiting TGF-β-induced migration and invasion without affecting viability or proliferation. SD 208 is orally bioavailable and prevents TGF-β-induced Smad phosphorylation in spleens and brains of mice. It improves survival in mice with xenografted glioma by heightening the immune response against tumor cells and reverses bronchial hyperresponsiveness to allergens in ovalbumin-exposed mice. SD 208 also suppresses TGF-β-induced differentiation of proliferating myofibroblasts and induces dedifferentiation in the absence of TGF-β.5,6
SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 627536-09-8
VCID: VC0542865
InChI: InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
SMILES: C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Molecular Formula: C17H10ClFN6
Molecular Weight: 352.8 g/mol

SD-208

CAS No.: 627536-09-8

Cat. No.: VC0542865

Molecular Formula: C17H10ClFN6

Molecular Weight: 352.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SD-208 - 627536-09-8

Specification

Description TGF-β is a cell growth and differentiation factor that has roles in cancer, fibrosis, and numerous other pathologies. TGF-β signals through two receptor tyrosine kinases, TGF-βRI and TGF-βRII. SD 208 is a potent inhibitor of TGF-βRI kinase (EC50 = 48 nM) that has minimal or no effect at a variety of other tyrosine or serine/threonine kinases, including TGF-βRII kinase. It blocks both autocrine and paracrine TGF-β signaling in glioma cells, inhibiting TGF-β-induced migration and invasion without affecting viability or proliferation. SD 208 is orally bioavailable and prevents TGF-β-induced Smad phosphorylation in spleens and brains of mice. It improves survival in mice with xenografted glioma by heightening the immune response against tumor cells and reverses bronchial hyperresponsiveness to allergens in ovalbumin-exposed mice. SD 208 also suppresses TGF-β-induced differentiation of proliferating myofibroblasts and induces dedifferentiation in the absence of TGF-β.5,6
SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
CAS No. 627536-09-8
Molecular Formula C17H10ClFN6
Molecular Weight 352.8 g/mol
IUPAC Name 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine
Standard InChI InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
Standard InChI Key BERLXWPRSBJFHO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Appearance Solid powder

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